

Introduction: Contextualizing a Key Synthetic Intermediate

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Compound of Interest

Compound Name: *Methyl 5-bromo-6-methylnicotinate*

CAS No.: 1174028-22-8

Cat. No.: B1427065

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Methyl 5-bromo-6-methylnicotinate, identified by its CAS Number 1174028-22-8, is a halogenated pyridine derivative that serves as a crucial building block in contemporary medicinal chemistry.[1] Its utility lies in the strategic placement of reactive sites on the pyridine core: the ester for amide coupling or reduction, the bromine atom for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and the methyl group which can influence steric and electronic properties. Understanding the physical properties of this compound is not merely an academic exercise; it is a prerequisite for its effective use in synthesis, purification, formulation, and scale-up. This guide provides a comprehensive overview of its known and predicted physicochemical characteristics and outlines authoritative protocols for their experimental determination, reflecting a field-proven approach to compound characterization.

Part 1: Physicochemical Properties Profile

A precise understanding of a compound's physical properties is fundamental to its application. The following table summarizes the available and computationally predicted data for **Methyl 5-bromo-6-methylnicotinate**. It is critical to note the current lack of experimentally verified data for several key parameters in publicly accessible literature; this underscores the importance of the experimental verification protocols detailed later in this guide.

Property	Value / Observation	Source / Comment
IUPAC Name	methyl 5-bromo-6-methylpyridine-3-carboxylate	[2]
CAS Number	1174028-22-8	[2][3]
Molecular Formula	C ₈ H ₈ BrNO ₂	[3]
Molecular Weight	230.06 g/mol	[3]
Appearance	White to light yellow solid	[4] Note: Some suppliers list it as a liquid, indicating potential polymorphism or impurities.[5]
Melting Point	No data available	Experimental determination is highly recommended.
Boiling Point	253.2 ± 35.0 °C	Predicted value.[4] Experimental data not available.[3]
Density	1.503 ± 0.06 g/cm ³	Predicted value.[4]
Solubility	No data available	A comprehensive solubility profile should be determined experimentally.
Storage Conditions	Sealed in a dry environment at 2-8°C	[3][4]

Part 2: Expert Insights on Structure-Property Causality

The molecular architecture of **Methyl 5-bromo-6-methylnicotinate** offers predictive insights into its behavior. The pyridine nitrogen and the methyl ester group introduce polarity and potential for hydrogen bonding with protic solvents. Conversely, the aromatic ring and methyl group contribute nonpolar character. The bromine atom adds significant mass and polarizability without enabling hydrogen bonding. This duality suggests a moderate solubility in a range of organic solvents but likely poor solubility in water. The presence of the basic pyridine nitrogen

(pKa of the conjugate acid is predicted to be low, around 1.56^[4]) implies that solubility in acidic aqueous solutions may be enhanced through protonation to form a cationic salt.

Part 3: Authoritative Experimental Protocols for Physical Characterization

For a compound intended for drug development, relying on predicted data is insufficient. The following protocols are designed as self-validating systems to generate reliable, publication-quality data.

Melting Point Determination for Purity and Identity

Causality: The melting point is a highly sensitive indicator of purity.^[6] A pure crystalline solid will exhibit a sharp melting range (typically $<1^{\circ}\text{C}$), whereas impurities depress and broaden this range.^[6] This protocol ensures accurate determination, which is critical for quality control and as a preliminary indicator of sample identity.

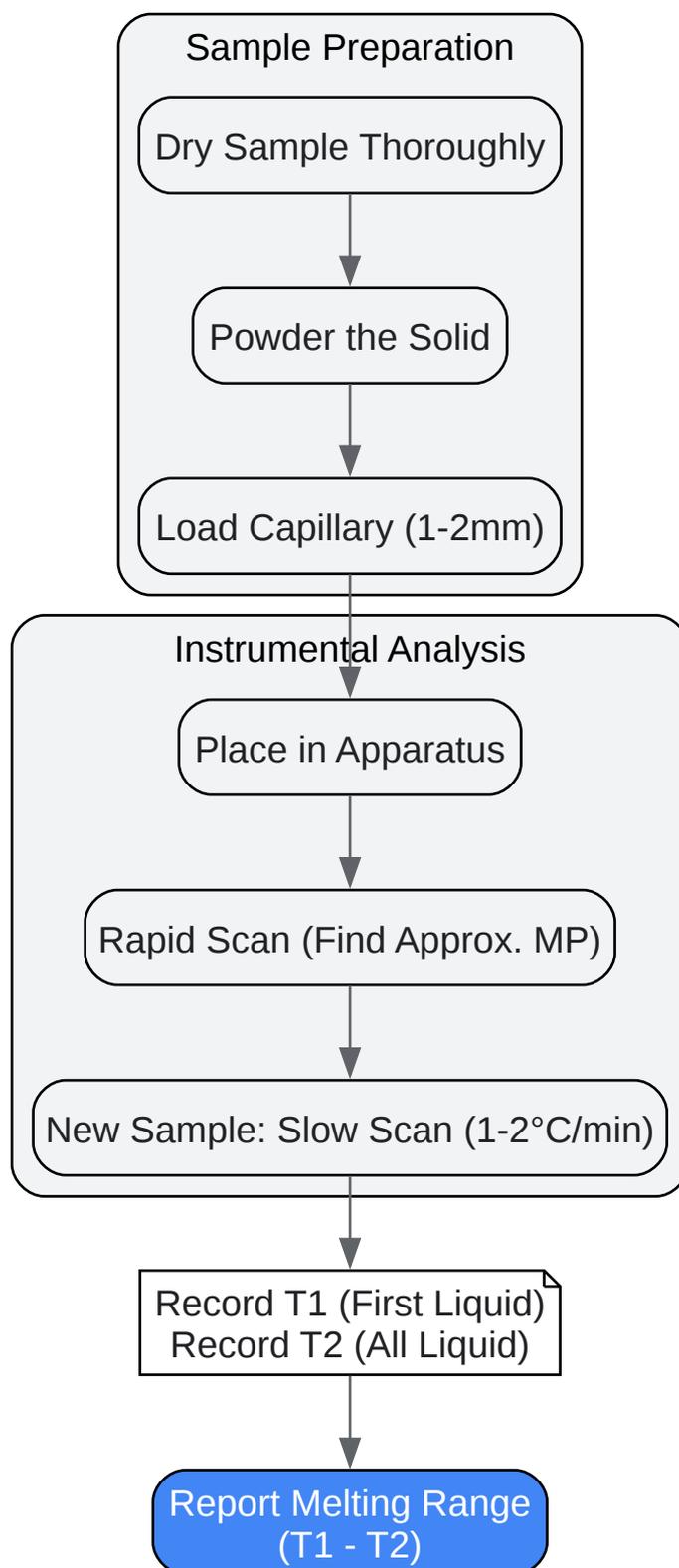
Methodology: Capillary Melting Point Determination^[7]

- **Sample Preparation:** Ensure the sample is completely dry and finely powdered. An improperly dried sample can show a depressed melting point due to residual solvent acting as an impurity.^[7]
- **Capillary Loading:** Jab the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end to a height of 1-2 mm. A larger sample size will lead to a broader melting range due to inefficient heat transfer.
- **Instrument Setup:** Place the loaded capillary into the heating block of a calibrated melting point apparatus.
- **Rapid Preliminary Scan:** Heat the sample rapidly ($10\text{-}15^{\circ}\text{C}/\text{min}$) to find an approximate melting temperature. This saves time and prevents thermal degradation from prolonged heating.^[6]
- **Accurate Determination:** Using a fresh sample, heat rapidly to within $15\text{-}20^{\circ}\text{C}$ of the approximate melting point. Then, reduce the heating rate to $1\text{-}2^{\circ}\text{C}/\text{min}$. A slow heating rate

is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.

- **Data Recording:** Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the last crystal melts (T_2). The melting range is reported as T_1 - T_2 . For a pure compound, this range should be narrow.

Workflow for Melting Point Determination



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Caption: Workflow for accurate melting point determination.

Comprehensive Solubility Profiling

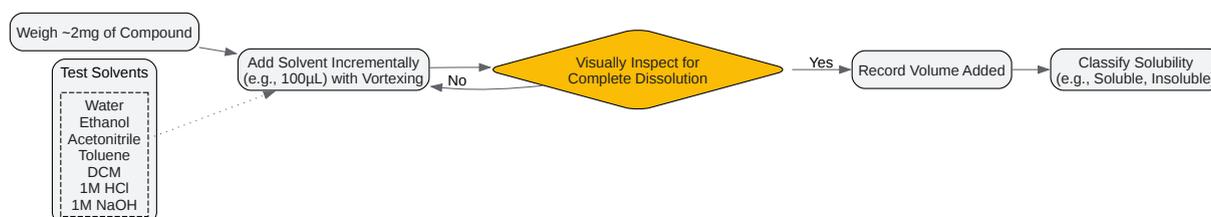
Causality: A solubility profile is essential for selecting appropriate solvents for synthesis, purification (crystallization), and formulation. It also provides insight into a compound's potential behavior in biological media. Testing in acidic and basic solutions reveals the presence of ionizable functional groups.

Methodology: Kinetic Solubility Assessment

- Solvent Selection: Prepare a panel of representative solvents:
 - Polar Protic: Water, Ethanol
 - Polar Aprotic: Acetonitrile, Acetone
 - Nonpolar: Toluene, Hexane
 - Chlorinated: Dichloromethane
 - Aqueous Acid/Base: 1 M HCl, 1 M NaOH
- Procedure: For each solvent: a. Add approximately 1-2 mg of the compound to a clean, dry test tube or vial. b. Add the selected solvent dropwise (e.g., 100 μ L increments) while vortexing or shaking vigorously after each addition. c. Visually inspect for complete dissolution against a contrasting background. d. Continue adding solvent up to a defined volume (e.g., 1 mL).
- Classification:
 - Very Soluble: Dissolves in < 1 part solvent.
 - Freely Soluble: Dissolves in 1-10 parts solvent.
 - Soluble: Dissolves in 10-30 parts solvent.
 - Sparingly Soluble: Dissolves in 30-100 parts solvent.
 - Slightly Soluble: Dissolves in 100-1000 parts solvent.

- Very Slightly Soluble: Dissolves in 1000-10,000 parts solvent.
- Insoluble: Requires >10,000 parts solvent.
- Causative Interpretation: Enhanced solubility in 1 M HCl would confirm the basicity of the pyridine nitrogen. Enhanced solubility in 1 M NaOH would suggest the presence of an acidic proton, which is not expected for this molecule but the test is crucial to rule out hydrolysis of the ester to the carboxylic acid.

Workflow for Solubility Profiling



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Caption: Systematic workflow for solubility assessment.

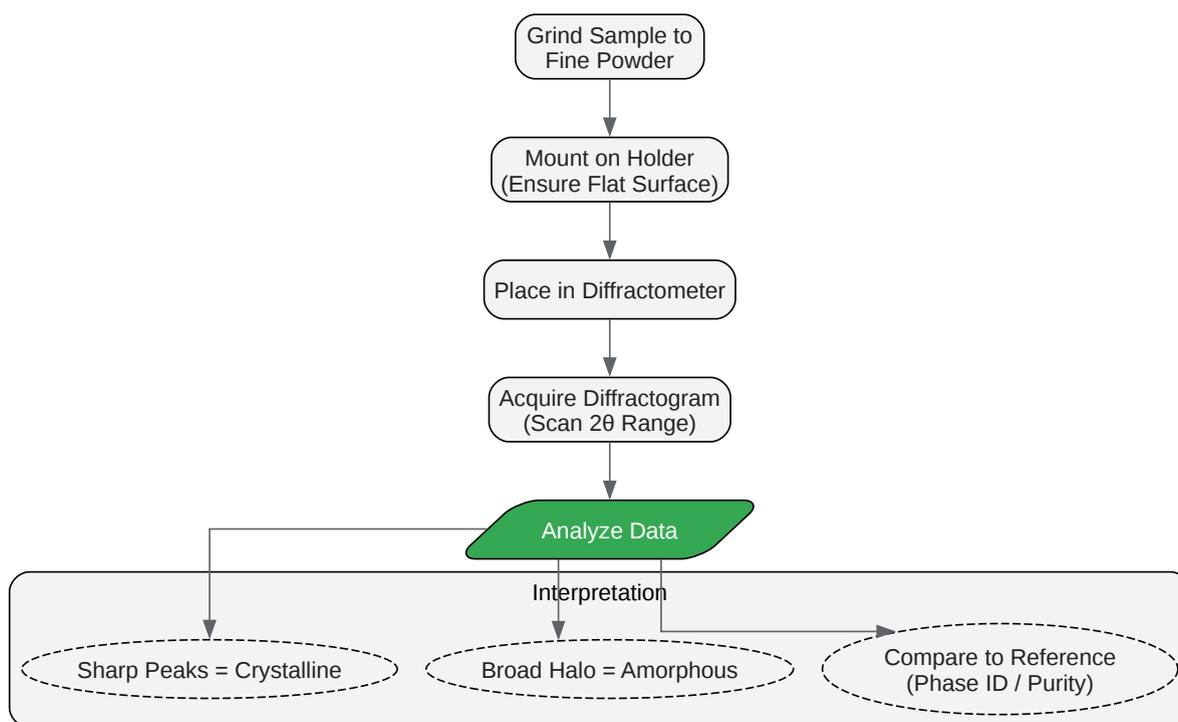
Crystallinity Assessment by Powder X-ray Diffraction (PXRD)

Causality: For a solid-state compound, the degree of crystallinity is a critical physical property. Amorphous material can have different solubility and stability profiles compared to its crystalline form. PXRD provides a definitive fingerprint of the crystalline phase(s) present. This technique is non-destructive and essential for polymorphism screening and ensuring batch-to-batch consistency in drug development.

Methodology: PXRD Analysis

- **Sample Preparation:** Gently grind the solid sample to a fine, homogeneous powder (typically <math><10\ \mu\text{m}</math> particle size) to minimize preferred orientation effects.
- **Mounting:** Pack the powder into a sample holder, ensuring the surface is flat and level with the holder's surface. A flat surface is critical for accurate peak position and intensity.
- **Instrument Setup:** Place the sample holder in the diffractometer. Set the X-ray source (commonly $\text{Cu K}\alpha$), voltage, and current.
- **Data Acquisition:** Scan the sample over a relevant 2θ range (e.g., 2° to 40°). The scan speed should be slow enough to achieve a good signal-to-noise ratio.
- **Data Analysis:**
 - **Crystalline vs. Amorphous:** A crystalline sample will produce a series of sharp diffraction peaks. An amorphous sample will show a broad, featureless halo.
 - **Phase Identification:** The resulting diffractogram (a plot of intensity vs. 2θ) is a unique fingerprint of the crystalline structure. It can be compared to databases to identify known crystalline phases or used as a reference for future batches.

Workflow for PXRD Analysis



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Caption: Standard workflow for PXRD characterization.

Part 4: Safety, Handling, and Storage

Trustworthiness through Safety: Proper handling is paramount for researcher safety and maintaining compound integrity.

- Hazard Identification: Based on GHS classifications for this compound and related structures, **Methyl 5-bromo-6-methylnicotinate** should be handled as a hazardous

substance.[3]

- H302: Harmful if swallowed
- H315: Causes skin irritation
- H319: Causes serious eye irritation
- H335 (Potential): May cause respiratory irritation (Inferred from parent acid)
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
- Storage: As recommended by suppliers, the compound should be stored in a tightly sealed container in a dry, refrigerated (2-8°C) environment.[3][4] Storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent potential degradation from moisture or air.

References

- 5-Bromo-6-methyl-nicotinic acid methyl ester. Chemlyte Solutions. [\[Link\]](#)
- 5-Bromo-6-methylnicotinic acid. PubChem. [\[Link\]](#)
- Melting Point Determination Procedure. Chemistry LibreTexts. [\[Link\]](#)
- X-RAY POWDER DIFFRACTION. PANalytical. [\[Link\]](#)
- Determination of melting points. University of Kerbala. [\[Link\]](#)
- Solubility of Organic Compounds. University of Toronto. [\[Link\]](#)
- Experiment: Solubility of Organic & Inorganic Compounds. Pima Community College. [\[Link\]](#)
- Melting point determination. University of Calgary. [\[Link\]](#)
- Measuring the Melting Point. Westlab. [\[Link\]](#)

- Experiment-1 Aim - To determine the melting point of given solid substance. S.S. Jain Subodh P.G. (Autonomous) College. [\[Link\]](#)
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. St. Norbert College. [\[Link\]](#)
- X-ray Powder Diffraction (XRD). SERC Carleton. [\[Link\]](#)
- on powder x-ray diffraction (xrd) —general overview. ITWG Guideline. [\[Link\]](#)
- Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns. Malvern Panalytical. [\[Link\]](#)
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Florida A&M University. [\[Link\]](#)
- Organic Chemistry: Introduction to Solubility. SALTISE. [\[Link\]](#)

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Sources

- 1. 1215860-20-0|Methyl 5-bromo-6-methylpicolinate|BLD Pharm [\[bldpharm.com\]](#)
- 2. jk-sci.com [\[jk-sci.com\]](#)
- 3. 1174028-22-8|Methyl 5-bromo-6-methylnicotinate|BLD Pharm [\[bldpharm.com\]](#)
- 4. 5-Bromo-6-methyl-nicotinic acid methyl ester | 1174028-22-8 [\[chemicalbook.com\]](#)
- 5. 5-Bromo-6-methyl-nicotinic acid methyl ester, CasNo.1174028-22-8 Chemlyte Solutions China (Mainland) [\[chemlyte.lookchem.com\]](#)
- 6. 1823884-81-6|Methyl 5-bromo-2,6-dimethylnicotinate|BLD Pharm [\[bldpharm.com\]](#)
- 7. 5-Bromo-6-methylnicotinic acid | C7H6BrNO2 | CID 57780853 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](#)
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